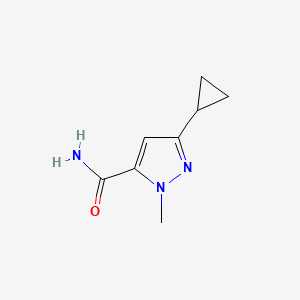

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

描述

Historical Development of Pyrazole-5-carboxamide Compounds

The historical foundation of pyrazole-5-carboxamide compounds traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds. Knorr's initial investigations into pyrazole chemistry were motivated by attempts to synthesize quinoline derivatives with antipyretic activity, but his accidental discovery of pyrazole derivatives, particularly the compound he named Antipyrine, opened an entirely new field of heterocyclic research. The term pyrazole itself was derived from pyrrole, indicating that this heterocyclic core was conceptualized as pyrrole with a carbon atom replaced by nitrogen.

The development of pyrazole-5-carboxamide compounds specifically emerged from subsequent advances in synthetic methodology. Hans von Pechmann's classical method in 1898, which involved the synthesis of pyrazole from acetylene and diazomethane, established fundamental synthetic approaches that would later influence carboxamide derivative preparation. The evolution from simple pyrazole to carboxamide-substituted variants represented a natural progression in medicinal chemistry, as researchers recognized the potential for enhanced biological activity through strategic functional group incorporation.

Knorr's original synthetic approach involved the condensation of 1,3-diketones with hydrazine derivatives, producing substituted pyrazoles in what became known as Knorr-type reactions. This methodology laid the groundwork for the systematic exploration of pyrazole-5-carboxamide compounds, establishing reaction conditions and synthetic strategies that remain relevant in contemporary research. The transition from simple pyrazole synthesis to more complex carboxamide derivatives required advances in amide bond formation chemistry and regioselective synthesis techniques.

The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, providing natural product validation for the biological relevance of pyrazole-containing compounds. This discovery reinforced the potential importance of pyrazole derivatives in biological systems and encouraged further synthetic exploration of related compounds, including carboxamide derivatives.

Significance in Heterocyclic Chemistry Research

Pyrazole-5-carboxamide compounds occupy a position of considerable importance in heterocyclic chemistry research due to their unique electronic properties and synthetic accessibility. The pyrazole ring system, characterized by a five-membered aromatic structure containing two adjacent nitrogen atoms, exhibits distinctive reactivity patterns that differentiate it from other heterocycles. The presence of both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen creates amphoteric properties, allowing these compounds to function as both acids and bases depending on reaction conditions.

The carboxamide functionality at the 5-position introduces additional complexity to the electronic structure, creating opportunities for hydrogen bonding interactions and enhanced solubility characteristics. Research has demonstrated that pyrazole-5-carboxamides can serve as versatile scaffolds for medicinal chemistry applications, with the carboxamide group providing both structural rigidity and potential for biological target interaction.

Contemporary heterocyclic chemistry research has identified pyrazole derivatives as privileged structures, meaning they appear frequently in biologically active compounds across diverse therapeutic areas. The pyrazole ring system has been recognized among the highly used ring systems for small molecule drugs by regulatory authorities, underscoring its fundamental importance in pharmaceutical research. This recognition has driven continued investigation into novel pyrazole-5-carboxamide derivatives, including compounds with unique substitution patterns such as 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide.

The significance of pyrazole-5-carboxamides in heterocyclic chemistry extends beyond medicinal applications to include agricultural chemistry and materials science. Research has demonstrated that pyrazole moieties are found within various pesticides as fungicides, insecticides, and herbicides, highlighting the broad utility of this heterocyclic framework. The development of novel pyrazole-5-carboxamide derivatives continues to represent an active area of research, with ongoing efforts to optimize biological activity through strategic structural modifications.

Classification and Nomenclature in Chemical Literature

The systematic classification and nomenclature of pyrazole-5-carboxamide compounds follows established conventions within heterocyclic chemistry literature. According to International Union of Pure and Applied Chemistry nomenclature rules, this compound is properly named as 5-cyclopropyl-2-methylpyrazole-3-carboxamide when using the alternative numbering system. This nomenclatural flexibility reflects the historical development of pyrazole chemistry and the need to accommodate different numbering conventions used by various research groups.

The compound's Chemical Abstracts Service registry number 1172483-17-8 provides unique identification within chemical databases, while the International Chemical Identifier string InChI=1S/C8H11N3O/c1-11-7(4-5-9-11)8(12)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) offers standardized structural representation. The International Chemical Identifier Key XMUNVFBCRWEKHW-UHFFFAOYSA-N serves as a condensed hash representation for database searching and chemical informatics applications.

Within chemical literature classification systems, this compound is categorized as a substituted pyrazole-5-carboxamide derivative. The compound falls under the broader classification of azole heterocycles, specifically the pyrazole subclass characterized by the C₃N₂ ring system with adjacent nitrogen atoms. The carboxamide substitution at the 5-position places this compound within the functional class of aromatic carboxamides, while the cyclopropyl and methyl substituents provide additional structural classification criteria.

Chemical database entries typically classify this compound using multiple hierarchical systems, including structural classification based on ring systems, functional group classification emphasizing the carboxamide moiety, and substitution pattern classification highlighting the specific positions and nature of substituents. The Simplified Molecular Input Line Entry System representation CN1C(=CC(=N1)C2CC2)C(=O)N provides computer-readable structural information for cheminformatics applications.

Table 1: Nomenclature and Identification Data for this compound

Position of this compound in Pyrazole Chemistry

This compound occupies a distinctive position within pyrazole chemistry due to its unique combination of structural features that differentiate it from more commonly studied pyrazole derivatives. The cyclopropyl substituent at the 3-position introduces significant steric and electronic effects that influence both the compound's chemical reactivity and potential biological activity. Cyclopropyl groups are known to impart unique conformational constraints and electronic properties due to their high strain energy and distinctive bonding characteristics.

The positioning of the carboxamide group at the 5-position, combined with the methyl substitution at the 1-position, creates a specific substitution pattern that has gained attention in contemporary medicinal chemistry research. This substitution pattern allows for distinctive hydrogen bonding interactions while maintaining the aromatic character of the pyrazole ring system. Research has demonstrated that pyrazole-5-carboxamides with alkyl substitution at the 1-position can exhibit enhanced stability and improved pharmacological properties compared to unsubstituted analogues.

Within the broader context of pyrazole-5-carboxamide chemistry, compounds bearing cyclopropyl substituents represent a specialized subset that has attracted research interest due to the unique properties imparted by the three-membered ring system. The cyclopropyl group's electron-withdrawing characteristics and conformational rigidity can significantly influence the electronic distribution within the pyrazole ring, potentially affecting both chemical reactivity and biological target interaction. This structural feature distinguishes this compound from simpler alkyl-substituted pyrazole carboxamides.

Comparative analysis within pyrazole-5-carboxamide literature reveals that compounds with cyclopropyl substitution at the 3-position represent a relatively specialized class, with most research focusing on aryl or simple alkyl substituents at this position. The specific combination of cyclopropyl, methyl, and carboxamide functionalities in this compound positions this compound as a representative example of structurally complex pyrazole derivatives that combine multiple functional elements to achieve specific chemical and biological properties.

Table 2: Structural Comparison of Representative Pyrazole-5-carboxamide Compounds

属性

IUPAC Name |

5-cyclopropyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHMNVAAOJNHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutanamide under acidic conditions to form the pyrazole ring . Another approach involves the use of methylhydrazine and cyclopropyl ketones, followed by cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of catalysts such as palladium or copper to facilitate the cyclization process . The reaction conditions are optimized to achieve maximum efficiency and scalability.

化学反应分析

Types of Reactions

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, which have significant applications in medicinal chemistry .

科学研究应用

Chemistry

In organic chemistry, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the development of new compounds with tailored properties.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 15 to 30 µg/mL.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit tumor necrosis factor-alpha (TNF-alpha) production in vitro at concentrations as low as 10 µM, suggesting its potential as an anti-inflammatory agent.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Cancer Treatment : Various derivatives have shown promising results in inhibiting cancer cell proliferation across different cell lines, including A549 (lung cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of 26 µM against A549 cells .

- Antiparasitic Activity : Derivatives of this compound have been synthesized as potent inhibitors against Haemonchus contortus, a parasitic nematode affecting livestock. These compounds demonstrated high selectivity and low cytotoxicity towards mammalian cells.

Industrial Applications

In the agricultural sector, this compound is utilized in the development of agrochemicals such as fungicides and insecticides. Its efficacy against pests like Erysiphe graminis (powdery mildew) and Aphis fabae (bean aphid) makes it a valuable candidate for sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

A series of tests conducted against common bacterial strains showed that this compound effectively inhibited growth with MIC values between 15 to 30 µg/mL. This establishes its potential for development into novel antimicrobial treatments.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced TNF-alpha production at concentrations starting from 10 µM, indicating its promise as an anti-inflammatory therapeutic agent.

作用机制

The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

相似化合物的比较

Key Compounds for Comparison

Analysis of Differences

Substituent Effects: Cyclopropyl vs. Aryl Groups: The cyclopropyl group in the target compound reduces aromaticity compared to phenyl-substituted analogs (e.g., compounds from ). This may enhance metabolic stability due to decreased π-π stacking interactions and increased three-dimensionality . Electron-Donating vs.

Functional Group Impact: Carboxamide vs.

Research Findings and Implications

Physicochemical Properties

- Steric Effects : The cyclopropyl group’s rigidity may restrict conformational flexibility, possibly enhancing selectivity in biological interactions compared to bulkier aryl-substituted analogs .

生物活性

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various fields, particularly in agriculture and medicine.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing two nitrogen atoms. Its unique molecular composition includes:

- Cyclopropyl group at the 3-position

- Methyl group at the 1-position

- Carboxamide functional group at the 5-position

This structural arrangement contributes to its chemical reactivity and biological activities.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in agricultural applications. Below are some of its key biological properties:

1. Fungicidal Activity

The compound has shown potent fungicidal effects, particularly against Erysiphe graminis , a fungus responsible for powdery mildew in cereals. The effective concentration (EC50) of derivatives has been reported as low as 3.04 mg/L , outperforming commercial fungicides like Thifluzamide and Azoxystrobin.

2. Insecticidal Activity

In addition to its antifungal properties, it has demonstrated insecticidal activity against pests such as Aphis fabae . This broad-spectrum efficacy positions it as a promising candidate for pest control strategies in agriculture.

3. Antibacterial and Antiviral Properties

Studies have indicated that derivatives of this compound possess antibacterial and antiviral activities. The presence of the pyrazole moiety is critical for these effects, making it a valuable scaffold for developing new antimicrobial agents .

4. Anti-inflammatory and Antioxidant Effects

The compound has also been investigated for its anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in treating various inflammatory diseases .

The synthesis of this compound typically involves several steps, including cyclization reactions that form the pyrazole ring . The mechanism of action is believed to involve the inhibition of key enzymes or disruption of metabolic pathways in target organisms, which is crucial for its efficacy as a pesticide and therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of related compounds within the pyrazole family:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl group at position 3 | Used as an intermediate in fungicide production |

| 5-Cyclopropyl-1-methylpyrazole-3-carbohydrazide | Carbohydrazide instead of carboxamide | Potentially different biological activities |

| Isopyrazam | Different substituent pattern | Registered as a fungicide with specific activity |

This table highlights the diversity within the pyrazole family while emphasizing the unique cyclopropyl and carboxamide features of this compound, which may confer distinct biological properties.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- A study published by Katritzky et al. demonstrated that pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects. The study emphasized the importance of structural modifications in enhancing these activities .

- Another research article reviewed various pyrazole derivatives, highlighting their potential as therapeutic agents against multiple diseases due to their diverse biological activities .

常见问题

Q. What are the established synthetic routes for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, and what are the critical reaction conditions?

The synthesis of pyrazole carboxamide derivatives typically involves cyclocondensation reactions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA) yields pyrazole carboxylate intermediates, which are hydrolyzed to carboxylic acids and further functionalized to carboxamides . For 3-cyclopropyl substitution, cyclopropane-containing precursors (e.g., cyclopropyl ketones) may react with hydrazine derivatives under controlled pH and temperature to introduce the cyclopropyl group. Key steps include:

Q. How is the structural identity of this compound confirmed in experimental settings?

Structural characterization relies on a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR confirm the pyrazole ring, cyclopropyl protons (δ ~0.5–1.5 ppm), and carboxamide functionality (δ ~6.5–8.5 ppm for NH).

- IR Spectroscopy : Peaks at ~1650–1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the carboxamide group.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) matching the molecular formula .

- X-ray Crystallography (if crystalline): Provides definitive confirmation of the 3D structure and substituent positions .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological targets and binding affinity of this compound?

Molecular docking and density functional theory (DFT) calculations are widely used:

- Docking Studies : Software like AutoDock or Schrödinger Suite predicts interactions with target proteins (e.g., enzymes, receptors). For pyrazole derivatives, docking into the active site of human dihydrofolate reductase (DHFR) or cannabinoid receptors (analogous to anandamide binding ) can elucidate binding modes. Critical parameters include:

- DFT Calculations : Optimize the compound’s geometry and calculate electrostatic potential maps to predict reactive sites .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s pharmacokinetic and pharmacodynamic properties?

Structure-Activity Relationship (SAR) studies are conducted to evaluate:

- Lipophilicity : Introducing cyclopropyl or trifluoromethyl groups (see ) enhances membrane permeability but may affect solubility.

- Metabolic Stability : Methyl groups at the 1-position reduce oxidative metabolism, while carboxamides improve metabolic stability compared to esters.

- Bioactivity : Substitutions at the 3-position (e.g., cyclopropyl vs. phenyl) modulate target affinity. For example, cyclopropyl groups in pyrazoles have shown enhanced binding to cannabinoid receptors in analogy to anandamide derivatives .

Q. What methodologies are used to assess the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).

- Analytical Monitoring : Use HPLC/UV or LC-MS to quantify degradation products. Pyrazole carboxamides are typically stable at neutral pH but may hydrolyze under extreme conditions to carboxylic acids .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months to predict shelf life .

Methodological Considerations

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Reproducibility Checks : Validate assays using standardized protocols (e.g., AOAC SMPR guidelines ).

- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and verify compound purity via HPLC.

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, Sigma-Aldrich ) to identify consensus trends.

Q. What experimental designs are recommended for optimizing the synthetic yield of this compound?

- Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and reagent stoichiometry.

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。